Iodine pentafluoride

Description

Properties

IUPAC Name |

pentafluoro-λ5-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F5I/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIYEPACCBMRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FI(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5I | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iodine pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052524 | |

| Record name | Iodine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.8965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodine pentafluoride appears as a toxic colorless fuming liquid (m.p. 9 °C). Decomposed by water to iodine and hydrofluoric acid. Contact with organic materials may cause their ignition. Corrosive to metals and tissue. Prolonged exposure of the container to fire or heat may result in their violent rupturing and rocketing. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Liquid, Colorless fuming liquid (Melting Point = 48 degrees F); [CAMEO] | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine fluoride (IF5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-66-6 | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine pentafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine fluoride (IF5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFD5C04ER3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

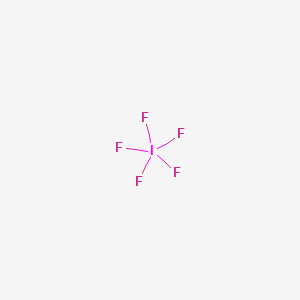

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Iodine Pentafluoride (IF₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of iodine pentafluoride (IF₅), a potent fluorinating agent of significant interest in synthetic chemistry. The document elucidates its molecular geometry, bond angles, and the underlying theoretical principles, supported by experimental data.

Theoretical Framework: VSEPR Theory and IF₅

The molecular architecture of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine (I) atom, a halogen, possesses seven valence electrons. In IF₅, it forms single covalent bonds with five fluorine (F) atoms and retains one non-bonding lone pair of electrons.[1][2][3]

The determination of its structure follows a systematic application of VSEPR principles:

-

Valence Electron Count : The total number of valence electrons is 42 (7 from iodine and 7 from each of the five fluorine atoms).[3][4]

-

Lewis Structure : The Lewis structure places the iodine atom at the center, single-bonded to five fluorine atoms, with a lone pair of electrons residing on the iodine atom. This arrangement results in the central iodine atom having an expanded octet, with 12 electrons in its valence shell.[4][5]

-

AXE Notation : The molecule can be represented as AX₅E₁, where 'A' is the central atom (I), 'X' represents the bonded atoms (F), and 'E' signifies the lone pair of electrons.

-

Electron and Molecular Geometry : With six electron domains (five bonding pairs and one lone pair), the electron geometry is octahedral .[4][6] However, the molecular geometry, which describes the arrangement of only the atoms, is distorted by the presence of the lone pair into a square pyramidal shape.[1][3][4] The lone pair occupies an axial position to minimize electron-electron repulsion, causing the four basal fluorine atoms to be pushed slightly upwards from the equatorial plane.[2]

Molecular Geometry and Polarity

The resultant square pyramidal geometry consists of four fluorine atoms positioned at the corners of a square base (basal positions) and one fluorine atom at the apex (apical position), directly opposite the lone pair.[4]

This asymmetrical arrangement of atoms and the significant difference in electronegativity between iodine (2.66) and fluorine (3.98) result in polar I-F bonds.[4] Due to the molecule's lack of symmetry, the individual bond dipoles do not cancel each other out. Consequently, this compound is a polar molecule with a net dipole moment.[1][4] This polarity influences its reactivity and solubility in various solvents.

Bond Angles and Lengths

The presence of the lone pair on the central iodine atom has a profound impact on the molecule's bond angles. The lone pair exerts greater repulsive forces than bonding pairs, compressing the angles between the bonded fluorine atoms.[2][6]

In an ideal octahedral geometry (like in AX₆), all bond angles would be exactly 90°. In IF₅, these angles are distorted:

-

The angle between the apical fluorine and the basal fluorine atoms (Fₐₚᵢ꜀ₐₗ - I - Fₑₐₛₐₗ) is less than 90°.

-

Experimental data confirm this deviation, with the measured angle being approximately 81.9° .[2][4][5]

The bond lengths of the apical and basal I-F bonds are also different due to the asymmetrical electronic environment. Experimental data indicate two distinct bond lengths: 184.4 pm and 186.9 pm .[4]

Quantitative Data Summary

The key structural and electronic parameters for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | IF₅ | |

| Central Atom | Iodine (I) | |

| Valence Electrons | 42 | [3][4] |

| Bonding Pairs | 5 | [1][2] |

| Lone Pairs (on I) | 1 | [1][2] |

| AXE Notation | AX₅E₁ | |

| Electron Geometry | Octahedral | [4][6] |

| Molecular Geometry | Square Pyramidal | [1][3][4] |

| Hybridization | sp³d² | [4] |

| Experimental Fₐₚᵢ꜀ₐₗ - I - Fₑₐₛₐₗ Bond Angle | ~81.9° | [2][4][5] |

| Ideal Bond Angle | 90° | [5][7] |

| I-F Bond Lengths | 184.4 pm, 186.9 pm | [4] |

| Molecular Polarity | Polar | [1][4] |

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the square pyramidal geometry of this compound, highlighting the positions of the atoms and the lone pair which influences the overall shape.

Caption: Square pyramidal geometry of this compound (IF₅).

Experimental Determination of Structure

The precise bond angles and lengths of gaseous molecules like IF₅ are determined experimentally using sophisticated techniques that probe the molecule's structure free from intermolecular forces present in liquid or solid states.

Key Experimental Method: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a primary technique for elucidating the structure of volatile compounds.[8]

-

Principle : The method is based on the scattering (diffraction) of a high-energy beam of electrons by the gas-phase molecules. The wavelength of these electrons is comparable to the internuclear distances within the molecule, leading to a diffraction pattern.[8]

-

Methodology :

-

A narrow beam of electrons is directed through a low-pressure jet of gaseous IF₅ in a vacuum chamber.

-

The electrons are scattered by the electrostatic potential of the atoms in the IF₅ molecules.

-

The resulting interference pattern, which depends on the relative positions of the atoms (i.e., bond lengths and angles), is recorded on a detector.

-

Since the molecules are randomly oriented in the gas phase, the diffraction pattern is radially symmetric.[8]

-

A complex mathematical analysis (Fourier transform) of the scattering intensity versus the scattering angle is performed. This analysis converts the diffraction data into a radial distribution curve, which shows the probabilities of finding certain internuclear distances.

-

By fitting this experimental curve to a theoretical model of the molecule's geometry, precise values for bond lengths and bond angles can be extracted.

-

Microwave spectroscopy is another powerful technique that provides highly accurate data on rotational constants, which can be used in conjunction with GED data to refine the molecular structure.[1] These experimental methods provide the definitive data that confirms and refines the predictions made by VSEPR theory.

References

The Pioneering Synthesis of Iodine Pentafluoride: A Technical Retrospective on the Work of Henri Moissan

For Immediate Release

Paris, France – December 14, 2025 – This technical guide delves into the historic discovery and synthesis of iodine pentafluoride (IF₅) by the Nobel laureate Henri Moissan in 1891. Prepared for researchers, scientists, and drug development professionals, this document provides a detailed account of Moissan's original experimental methodology, a compilation of the quantitative data he reported, and a modern interpretation of his groundbreaking work that laid the foundation for the study of interhalogen compounds.

Introduction

The late 19th century was a period of intense investigation into the chemistry of the halogens. Following his historic isolation of elemental fluorine in 1886, Henri Moissan systematically explored its reactivity with other elements.[1][2][3] In 1891, his investigations led to the first synthesis of this compound, a compound that showcased the remarkable oxidizing power of fluorine and opened a new chapter in inorganic chemistry.[4][5][6][7][8] This document revisits Moissan's seminal work, offering a detailed protocol of his synthesis and a summary of his characterization of this novel interhalogen compound.

Henri Moissan's Original Synthesis of this compound (1891)

Moissan's approach to the synthesis of this compound was direct and conceptually elegant, involving the direct combination of elemental iodine and fluorine gas.[4][6][7][8] The reaction is highly exothermic and proceeds spontaneously at room temperature.

Experimental Protocol

Moissan's original experimental procedure, as described in his 1891 publication "Nouvelles Recherches sur le Fluor," is outlined below:

-

Apparatus: The primary reaction vessel consisted of a glass flask containing solid iodine. A stream of fluorine gas was introduced into this flask. The gaseous products were then passed through a platinum tube that was cooled to 0°C to condense the liquid this compound.

-

Reactants:

-

Solid iodine (I₂)

-

Pure, dry fluorine gas (F₂)

-

-

Procedure:

-

A slow and controlled stream of fluorine gas was passed over the solid iodine within the glass flask.

-

The reaction initiated spontaneously, producing a vivid flame, indicative of a highly exothermic process.

-

The resulting this compound, a fuming liquid at room temperature, was carried by the gas flow into the cooled platinum tube where it condensed.

-

-

Purification: The collected crude product was subsequently purified by distillation to obtain a colorless liquid.

Reaction Stoichiometry

The balanced chemical equation for the reaction, as determined by Moissan, is:

Quantitative Data and Physicochemical Properties

While Moissan's 1891 paper provides a thorough qualitative description of the synthesis and properties of this compound, it is characteristic of the era in its limited reporting of quantitative data such as reaction yields. The focus was primarily on the novel synthesis and the characterization of the new substance's physical and chemical properties.

The table below summarizes the key physicochemical properties of this compound as reported in historical and modern literature.

| Property | Value | Source |

| Molecular Formula | IF₅ | [5][6] |

| Molar Mass | 221.89 g/mol | [5][6] |

| Appearance | Colorless to pale yellow fuming liquid | [4][5][6][8] |

| Density | 3.250 g/cm³ | [6][8] |

| Melting Point | 9.43 °C (282.58 K) | [6] |

| Boiling Point | 97.85 °C (371.00 K) | [6] |

| Solubility in Water | Reacts vigorously | [4][6] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for Moissan's synthesis of this compound and the key chemical relationships.

Caption: Experimental workflow for Henri Moissan's 1891 synthesis of this compound.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]

- 3. rinconeducativo.org [rinconeducativo.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Iodine_pentafluoride [bionity.com]

- 7. Annales de chimie et de physique. Volume 24 (Sixth Series), 1891. : Annales de chimie et de physique. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 8. Henri MOISSAN (1852-1907) [annales.org]

Iodine Pentafluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Versatile Interhalogen Compound

Iodine pentafluoride (IF₅), a prominent member of the interhalogen compounds, stands as a powerful and versatile reagent in modern chemistry. Its unique properties as a potent fluorinating and oxidizing agent have carved a significant niche for it in both organic and inorganic synthesis. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. The document delves into its synthesis, molecular structure, physicochemical properties, and key applications, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties and Molecular Structure

This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is a dense and highly reactive substance with the physical and chemical properties summarized in the table below.

| Property | Value |

| Molecular Formula | IF₅ |

| Molar Mass | 221.89 g/mol [2] |

| Appearance | Colorless to pale yellow fuming liquid[1][2] |

| Density | 3.250 g/cm³[2] |

| Melting Point | 9.43 °C (48.97 °F; 282.58 K)[2] |

| Boiling Point | 97.85 °C (208.13 °F; 371.00 K)[2] |

| Solubility in Water | Reacts vigorously[2] |

The molecular geometry of this compound is a square pyramid with C₄ᵥ symmetry, a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom has one lone pair of electrons and five bonding pairs, leading to this specific spatial arrangement.

Caption: Molecular structure of this compound (IF₅).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the direct fluorination of elemental iodine being the most common industrial method. Laboratory-scale preparations often utilize alternative reagents to handle the challenges associated with elemental fluorine.

Industrial Scale Synthesis: Direct Fluorination of Molten Iodine

This method involves the direct, exothermic reaction of gaseous fluorine with molten iodine.[3] The process requires careful temperature and pressure control to ensure high yield and purity of the product.

Experimental Protocol:

A process for producing this compound involves introducing gaseous fluorine into molten iodine within a reaction zone. The key parameters for this process are outlined below:

| Parameter | Value |

| Reactants | Gaseous Fluorine, Molten Iodine |

| Reaction Temperature | 120 to 160 °C[3] |

| Pressure | 195 to 630 kilopascals[3] |

| Inert Gas | Nitrogen (used to maintain pressure)[3] |

| Yield (based on Iodine) | 98%[3] |

| Yield (based on Fluorine) | 92%[3] |

The reaction is typically carried out in a continuous process where iodine is continuously introduced, and the this compound product is continuously removed.[3] The fluorine gas is introduced through a sparger to ensure uniform distribution in the molten iodine.[3]

Laboratory Scale Synthesis: Reaction of Iodine Pentoxide with Sulfur Tetrafluoride

A more manageable laboratory-scale synthesis involves the reaction of iodine pentoxide with sulfur tetrafluoride.[4] This method avoids the direct handling of elemental fluorine.

Experimental Protocol:

A stainless steel-lined bomb is charged with iodine pentoxide. The reactor is cooled, evacuated, and then charged with sulfur tetrafluoride. The reaction mixture is heated, and the crude this compound is collected and purified by distillation.

| Parameter | Value |

| Reactants | Iodine Pentoxide (I₂O₅), Sulfur Tetrafluoride (SF₄) |

| Molar Ratio (I₂O₅:SF₄) | 1:7[4] |

| Reaction Temperature | 60 °C (4 hours), 120 °C (6 hours), 180 °C (4 hours)[4] |

| Product | Crude this compound |

| Purification | Distillation (boiling point 102-110 °C)[4] |

Alternatively, a continuous process can be employed by passing sulfur tetrafluoride gas over heated iodine pentoxide.[4]

Reactivity and Applications in Organic Synthesis

This compound is a highly reactive compound, acting as a potent fluorinating and oxidizing agent. Its reactivity stems from the polarized I-F bonds and the ability of iodine to exist in a high oxidation state.

Fluorinating Agent

This compound is a versatile fluorinating agent, capable of introducing fluorine atoms into a wide range of organic molecules. It is particularly useful for the synthesis of fluorinated aromatic compounds and for the fluorination of sensitive substrates.

While specific detailed protocols for a wide range of substrates are proprietary or scattered in specialized literature, the general principle involves the reaction of the organic substrate with this compound, often in a suitable solvent and under controlled temperature conditions.

Oxidation of Primary Amines to Nitriles

One of the notable applications of this compound in organic synthesis is the oxidation of primary amines to nitriles. This transformation is valuable in the synthesis of various nitrogen-containing compounds. The reaction proceeds via a proposed mechanism involving the formation of an N-iodo intermediate, followed by elimination to yield the nitrile.

Caption: Proposed pathway for the oxidation of primary amines to nitriles using IF₅.

This reaction provides a valuable synthetic route for the preparation of nitriles from readily available primary amines.

Safe Handling and Disposal

This compound is a hazardous substance that requires strict safety protocols for its handling and disposal. It is corrosive, toxic, and reacts violently with water.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Working with this compound necessitates the use of appropriate personal protective equipment, including:

-

Eye Protection: Tightly fitting safety goggles with side-shields.[7]

-

Hand Protection: Chemical-resistant gloves.[7]

-

Skin and Body Protection: Fire/flame resistant and impervious clothing.[7]

-

Respiratory Protection: A self-contained breathing apparatus should be worn if necessary.[7]

All manipulations should be conducted in a well-ventilated fume hood.[5]

Caption: Workflow for the safe handling and disposal of this compound.

Storage and Incompatible Materials

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, organic materials, and strong bases.[5][7]

Spill and Leak Procedures

In case of a spill or leak, the area should be evacuated. Small spills can be covered with dry earth, dry sand, or other non-combustible material.[6] WATER SHOULD NEVER BE USED TO CLEAN UP SPILLS. [8]

Disposal

This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] It should be collected in suitable, closed containers for disposal.[7]

Conclusion

This compound is a valuable interhalogen compound with significant applications in chemical synthesis. Its potent fluorinating and oxidizing properties make it an indispensable tool for accessing novel fluorinated molecules and for carrying out specific oxidative transformations. However, its high reactivity necessitates stringent safety precautions. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences, enabling its safe and effective utilization in their research and development endeavors.

References

- 1. ON THE PREPARATION OF this compound (Journal Article) | OSTI.GOV [osti.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CA1097479A - Preparation of this compound by direct fluorination of molten iodine - Google Patents [patents.google.com]

- 4. US2904403A - Preparation of if5 - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nj.gov [nj.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Iodine Pentafluoride (IF5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of iodine pentafluoride (IF5), a significant interhalogen compound utilized as a powerful fluorinating agent and a specialized solvent in inorganic synthesis.[1] A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, application in chemical synthesis, and for theoretical modeling. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of relevant experimental and theoretical frameworks.

Core Thermodynamic Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3][4] Its thermodynamic properties have been determined through various experimental techniques, primarily calorimetry and vapor pressure measurements. The data presented here are compiled from peer-reviewed literature and established chemical databases.

Standard Thermodynamic Quantities

The standard state thermodynamic properties of IF5 at 298.15 K (25 °C) are fundamental for thermochemical calculations.

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH° | -881.99 ± 1.34 | kJ/mol | [5][6] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH° | -840.31 | kJ/mol | [7][8] |

| Standard Molar Gibbs Free Energy of Formation (liquid) | ΔfG° | -780.62 ± 1.35 | kJ/mol | [5][6] |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG° | -763.9 | kJ/mol | [9] |

| Standard Molar Entropy (liquid) | S° | 224.85 ± 0.22 | J/(mol·K) | [5][6] |

| Standard Molar Entropy (gas) | S° | 334.51 | J/(mol·K) | [7][8] |

| Molar Heat Capacity at Constant Pressure (liquid) | C_p° | 174.7 ± 0.17 | J/(mol·K) | [5][6] |

Phase Transition Data

The phase behavior of IF5 is critical for its storage and use in various reaction conditions.

| Property | Symbol | Value | Units | Reference |

| Melting Point / Triple Point | T_m / T_tp | 9.43 / 282.553 ± 0.01 | °C / K | [1][4][10] /[5][6] |

| Boiling Point (at 1 atm) | T_b | 97.85 | °C | [1][4][10] |

| Enthalpy of Fusion | Δ_fus_H | 11222 ± 11 | J/mol | [5][6] |

| Enthalpy of Vaporization (at 330 K) | Δ_vap_H | 39320 ± 200 | J/mol | [5][6] |

Vapor Pressure

The vapor pressure of this compound has been measured over a range of temperatures. An equation to represent the vapor pressure between 283 and 378 K is given as: log₁₀(P_mmHg) = -3090.14/T - 6.96834·log₁₀(T) + 29.02167, where T is in Kelvin.[5][6]

Specific vapor pressure points are also reported:

| Temperature (°C) | Pressure (Torr) |

| -15.2 | 1 |

| 8.8 | 10 |

| 51.4 | 100 |

[Source:[9]]

Experimental Protocols

The thermodynamic data for IF5 were primarily established through precise calorimetric and vapor pressure studies.

Adiabatic Calorimetry

The heat capacity of this compound was measured between 5 and 350 K using an adiabatic calorimeter.[5]

Methodology:

-

Sample Purification: The IF5 sample was purified to remove impurities like hydrogen fluoride (HF) and iodine heptafluoride (IF7). This was achieved by heating the sample at 150°C with dried sodium fluoride, followed by fractional condensation to remove volatile IF7.[6] The purity was confirmed by infrared spectroscopy.[6]

-

Calorimeter: A gold-plated copper calorimeter with a volume of approximately 100 cm³ was used. The temperature was measured using a platinum resistance thermometer calibrated on the International Temperature Scale.

-

Heat Capacity Measurement: A known quantity of electrical energy was introduced into the calorimeter, and the resulting temperature rise was measured. The heat capacity of the sample was determined by subtracting the heat capacity of the empty calorimeter from the total measured heat capacity.[6] Measurements were taken in increments, and corrections were applied for any heat exchange with the surroundings to maintain adiabatic conditions.

-

Enthalpy of Fusion: The enthalpy of fusion was determined by measuring the total heat required to transition the sample from the solid phase just below the triple point to the liquid phase just above it.[6]

Vapor Pressure and Enthalpy of Vaporization Measurement

Vapor pressure was measured in the temperature range of 283 to 378 K.[5][6]

Methodology:

-

Apparatus: The measurements were likely performed using a static or boiling-point method, where the pressure of the vapor in equilibrium with the liquid is measured at a precisely controlled temperature.

-

Data Analysis: The vapor pressure data were fitted to an equation to allow for interpolation and calculation of other thermodynamic properties.

-

Enthalpy of Vaporization: The enthalpy of vaporization was calculated from the vapor pressure data using the Clausius-Clapeyron equation or by combining calorimetric data. The reported value at 330 K is 39320 ± 200 J/mol.[5][6]

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of liquid IF5 was determined by measuring the energy of combustion of iodine in fluorine gas within a bomb calorimeter.[11]

Methodology:

-

Reaction: A sample of pure iodine was combusted in a fluorine atmosphere inside a constant-volume bomb calorimeter.

-

Product Analysis: The combustion products, consisting of both IF5 and IF7, were carefully analyzed to determine their relative quantities.[11]

-

Calculation: The standard enthalpy of formation was calculated from the measured energy of combustion after applying corrections for the formation of IF7 and standard state corrections.[11]

Visualizations

Experimental Workflow for Adiabatic Calorimetry

The following diagram illustrates the general workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.

Caption: Workflow for Adiabatic Calorimetry.

Relationship Between Core Thermodynamic Functions

This diagram illustrates the fundamental relationships connecting enthalpy (H), entropy (S), and Gibbs free energy (G), which are central to understanding chemical reactivity and spontaneity.

Caption: Core Thermodynamic Relationships.

References

- 1. webqc.org [webqc.org]

- 2. Cas 7783-66-6,Pentalfluoroiodide | lookchem [lookchem.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Iodine_pentafluoride [bionity.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [chemister.ru]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. The enthalpies of formation of this compound and iodine heptafluoride-Science-Chemical Encyclopedia-lookchem [lookchem.com]

understanding the VSEPR theory for iodine pentafluoride

An In-Depth Technical Guide to the VSEPR Theory and Molecular Structure of Iodine Pentafluoride (IF₅)

This guide provides a comprehensive analysis of the molecular structure of this compound (IF₅) through the lens of the Valence Shell Electron Pair Repulsion (VSEPR) theory. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular geometry and its determinants.

Introduction to VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules from the number of electron pairs surrounding their central atoms.[1] The core tenet of VSEPR theory is that electron pairs in the valence shell of a central atom will arrange themselves in such a way as to minimize electrostatic repulsion, thereby defining the molecule's geometry.

Application of VSEPR Theory to this compound (IF₅)

The systematic application of VSEPR theory to this compound allows for a precise determination of its molecular structure.

Lewis Structure and Valence Electron Count

To begin, the Lewis structure of IF₅ must be determined. Iodine (I), the central atom, is in Group 17 of the periodic table and possesses seven valence electrons.[2][3] Each of the five fluorine (F) atoms, also in Group 17, contributes seven valence electrons.

The total number of valence electrons is calculated as follows:

-

Valence electrons from Iodine: 7

-

Valence electrons from five Fluorine atoms: 5 × 7 = 35

-

Total valence electrons: 7 + 35 = 42

The Lewis structure shows the central iodine atom single-bonded to five fluorine atoms, with one remaining lone pair of electrons on the iodine atom.[4][5] This results in the iodine atom having an expanded octet, with 12 electrons in its valence shell, which is permissible for elements in the third period and below.[5][6]

Electron Geometry

The steric number, which is the sum of bonding pairs and lone pairs around the central atom, determines the electron geometry. For IF₅, the steric number is 6 (5 bonding pairs + 1 lone pair).[7][8] According to VSEPR theory, a steric number of 6 corresponds to an octahedral electron geometry, where the electron pairs are directed towards the vertices of an octahedron to maximize their separation.[9][10]

Molecular Geometry

While the electron geometry describes the arrangement of all electron pairs, the molecular geometry describes the arrangement of only the atoms. The presence of a lone pair on the central iodine atom influences the final molecular shape. The repulsion from the lone pair is greater than that from bonding pairs, causing distortion from the ideal octahedral geometry. The resulting molecular geometry for IF₅ is square pyramidal .[1][2][4] The iodine atom sits at the center of the base of the pyramid, with four fluorine atoms at the corners of the square base and one fluorine atom at the apex. The lone pair occupies the position opposite the apical fluorine.

This is often represented using the AXN notation, where A is the central atom, X is the number of bonded atoms, and N is the number of lone pairs. For this compound, the notation is AX₅E₁, which corresponds to a square pyramidal molecular geometry.[9]

Quantitative Structural Data

Experimental studies have provided precise measurements of the bond angles and bond lengths in this compound.

| Parameter | Value(s) |

| F(axial)-I-F(basal) Bond Angle | Approximately 81.9°[9][10] |

| F(basal)-I-F(basal) Bond Angle | Approximately 90°[4] |

| I-F(axial) Bond Length | 184.4 pm[10] |

| I-F(basal) Bond Length | 186.9 pm[10] |

The deviation of the F(axial)-I-F(basal) bond angle from the ideal 90° is a direct consequence of the increased repulsion from the lone pair, which pushes the basal fluorine atoms slightly upwards towards the apical fluorine.

Experimental Determination of Structure

The molecular structure of this compound has been determined and confirmed through various experimental techniques.

X-ray Crystallography

A key study by Burbank and Jones in 1974 determined the crystal structure of this compound at -80°C.

Methodology: In this technique, a beam of X-rays is directed at a crystallized sample of IF₅. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This electron density map allows for the precise determination of the positions of the iodine and fluorine atoms, and consequently, the bond lengths and angles in the molecule. The sample of IF₅ was cooled to -80°C to obtain a solid crystalline state suitable for X-ray diffraction analysis.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy has also been employed to investigate the structure of IF₅.

Methodology: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For the analysis of IF₅, a sample of the compound in its liquid or solid state is exposed to infrared radiation or a laser beam (for Raman spectroscopy). The resulting spectra show absorption bands (IR) or scattered light at different frequencies (Raman) corresponding to the vibrational frequencies of the I-F bonds. The number and symmetry of these vibrational modes are dictated by the molecule's geometry. For instance, studies have utilized instruments like the Perkin-Elmer Model 521 spectrometer for infrared analysis. The square pyramidal (C₄ᵥ symmetry) structure of IF₅ gives rise to a characteristic pattern of vibrational modes in its IR and Raman spectra, which has been experimentally confirmed.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.

Methodology: In a GED experiment, a high-energy beam of electrons is fired through a gaseous sample of IF₅. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons create a diffraction pattern of concentric rings on a detector. The analysis of the spacing and intensity of these rings provides information about the distances between the atoms in the molecule. This allows for the determination of the I-F bond lengths and the F-I-F bond angles in the gas phase.

Logical Workflow for VSEPR Prediction of IF₅ Geometry

The following diagram illustrates the logical steps involved in predicting the molecular geometry of this compound using VSEPR theory.

Caption: VSEPR theory workflow for determining the molecular geometry of IF₅.

Conclusion

The VSEPR theory provides a robust framework for predicting the square pyramidal molecular geometry of this compound. This prediction is strongly supported by experimental data from X-ray crystallography, vibrational spectroscopy, and gas-phase electron diffraction. The presence of a lone pair on the central iodine atom is crucial in distorting the electron geometry from a perfect octahedron to the observed square pyramidal shape, highlighting the profound influence of non-bonding electrons on molecular structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. youtube.com [youtube.com]

- 5. ixnovi.people.wm.edu [ixnovi.people.wm.edu]

- 6. Iodine Electronic Spectroscopy [gustavus.edu]

- 7. stevesopenlab.org [stevesopenlab.org]

- 8. Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Structure and Octet Rule Considerations for Iodine Pentafluoride (IF5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Lewis structure, molecular geometry, and octet rule exceptions for iodine pentafluoride (IF5). The content is tailored for a scientific audience, offering detailed explanations, quantitative data, and an overview of the experimental methodologies used to elucidate the structure of this unique interhalogen compound.

Introduction to this compound (IF5)

This compound (IF5) is an interhalogen compound first synthesized by Henri Moissan in 1891 through the direct fluorination of solid iodine.[1][2] It is a colorless to pale yellow, fuming liquid at room temperature and is a potent fluorinating and oxidizing agent.[1] Its high reactivity and unique molecular structure make it a compound of interest in various specialized synthetic applications.[1][2] Understanding the electronic and structural configuration of IF5 is fundamental to appreciating its chemical behavior.

Lewis Structure of IF5: An Exception to the Octet Rule

The construction of the Lewis structure for IF5 reveals a departure from the octet rule, a common feature for elements in the third period and below.

Determination of Valence Electrons

The total number of valence electrons for IF5 is calculated as follows:

-

Iodine (I), a halogen in Group 17, contributes 7 valence electrons.

-

Fluorine (F), also in Group 17, contributes 7 valence electrons per atom.

Total Valence Electrons = (Valence electrons of I) + 5 * (Valence electrons of F) Total Valence Electrons = 7 + 5 * 7 = 42 electrons .[3][4][5][6][7]

Constructing the Lewis Structure

-

Identify the Central Atom : Iodine is less electronegative than fluorine and is therefore the central atom.[3][5][7][8]

-

Form Single Bonds : Five single covalent bonds are formed between the central iodine atom and the five fluorine atoms. This utilizes 5 * 2 = 10 valence electrons.[3][5][6]

-

Complete Octets for Terminal Atoms : Each of the five fluorine atoms requires 6 additional electrons (3 lone pairs) to complete its octet. This accounts for 5 * 6 = 30 valence electrons.

-

Place Remaining Electrons : The remaining electrons are placed on the central atom. Electrons used = 10 (bonds) + 30 (F lone pairs) = 40 electrons. Remaining electrons = 42 - 40 = 2 electrons. These two electrons form one lone pair on the central iodine atom.[3][5][6]

The final Lewis structure shows the central iodine atom bonded to five fluorine atoms and possessing one lone pair of electrons.

The Expanded Octet of Iodine

The completed Lewis structure reveals that the central iodine atom is surrounded by 10 bonding electrons and 2 lone pair electrons, for a total of 12 valence electrons.[4][8][9] This is a clear violation of the octet rule, which dictates that atoms tend to be surrounded by eight valence electrons. Iodine, being in the fifth period of the periodic table, has accessible d-orbitals which can accommodate these extra electrons, leading to an "expanded octet".[4]

Molecular Geometry and VSEPR Theory

The three-dimensional shape of the IF5 molecule is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Electron Geometry : The central iodine atom has six electron domains (five bonding pairs and one lone pair). The arrangement that minimizes repulsion among six electron domains is octahedral .[3][6][10]

-

Molecular Geometry : The presence of the lone pair of electrons distorts the ideal octahedral geometry. Lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, pushing the bonding pairs away. This results in a square pyramidal molecular geometry.[3][5][6][10][11] The AXN notation for IF5 is AX5E, further indicating a square pyramidal shape.[3][10]

Quantitative Molecular Data

The structural parameters of IF5 have been determined experimentally. The lone pair of electrons influences the bond angles and lengths, causing a distortion from a perfect octahedron.

| Parameter | Value | Notes |

| Molecular Geometry | Square Pyramidal | Derived from VSEPR theory and confirmed by spectroscopic data.[3][5][11] |

| Electron Geometry | Octahedral | Based on the six electron domains around the central iodine atom.[3][6][10] |

| F-I-F Bond Angles | ~81.9° | The angle between the axial fluorine and the equatorial fluorines is compressed due to the lone pair.[3][9][12] |

| I-F Bond Lengths | Axial: ~184.4 pm, Equatorial: ~186.9 pm | The bond lengths are not equal due to the asymmetric repulsion from the lone pair.[3][13] |

| Dipole Moment (µ) | 4.81 D | The asymmetrical square pyramidal shape results in a net dipole moment, making IF5 a polar molecule.[3] |

Experimental Determination of Molecular Structure

The square pyramidal structure of IF5 (C4v symmetry) is supported by experimental data, primarily from vibrational spectroscopy.

Methodologies: Vibrational Spectroscopy (Raman and Infrared)

The molecular structure of IF5 has been investigated through Raman and infrared (IR) spectroscopy.[3][4][9][11] These techniques probe the vibrational modes of the molecule, which are dependent on its geometry and symmetry.

-

Sample Preparation : For these studies, commercial-grade this compound was purified. A common procedure involves removing hydrogen fluoride (HF) contamination with sodium fluoride and elemental iodine by shaking with metallic mercury.[11] The purified sample is then typically distilled, and the middle fraction is retained for analysis.[11]

-

Data Acquisition :

-

Raman Spectroscopy : The Raman spectrum of IF5 has been recorded for the liquid and solid phases. For solid-phase measurements, the compound is condensed onto a window attached to a cold finger cooled with liquid nitrogen.[11] Early studies utilized mercury arc sources for excitation, while modern instruments would use lasers.[4]

-

Infrared Spectroscopy : IR spectra have also been obtained for both liquid and solid phases to provide complementary vibrational data.[11]

-

-

Data Analysis : The number of observed vibrational bands in the IR and Raman spectra, along with their activities (e.g., polarized or depolarized Raman lines), are compared with the predictions from group theory for different possible molecular geometries. The experimental spectra for IF5 are consistent with the C4v point group, which corresponds to a square pyramidal shape.[3][11]

Logical Workflow for IF5 Lewis Structure Determination

The following diagram illustrates the logical steps involved in determining the Lewis structure of this compound.

Caption: Logical workflow for deriving the Lewis structure of IF5.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the molecular geometry of IF5? | Study Prep in Pearson+ [pearson.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. What is the molecular geometry of IF_5? | Study Prep in Pearson+ [pearson.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Page loading... [guidechem.com]

- 13. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols: Iodine Pentafluoride (IF5) as a Selective Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iodine pentafluoride (IF5) as a selective fluorinating agent in organic synthesis. The document includes detailed protocols for key applications, safety precautions, and a comparison with its less reactive derivative, the IF5-pyridine-HF complex.

Introduction

This compound (IF5) is a highly reactive interhalogen compound that serves as a potent and selective fluorinating agent.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where fluorination can significantly alter biological activity and material properties.[1] This document outlines specific applications of IF5, focusing on the selective fluorination of sulfides and the gem-difluorination of dithioacetals, as well as its role in telomerization reactions.

Safety Precautions

This compound is a corrosive and toxic substance that reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn. Reactions should be conducted in inert plasticware (e.g., Teflon PFA) as IF5 can etch glass.

Key Applications and Protocols

Selective Fluorination of Aryl Alkyl Sulfides

This compound enables the polyfluorination of aryl alkyl sulfides, often accompanied by a unique rearrangement of the arylthio group.[2][4] This reaction provides a pathway to selectively introduce multiple fluorine atoms onto an alkyl chain.

-

In a Teflon PFA vessel equipped with a magnetic stir bar and a tight screw cap, dissolve the p-chlorophenyl alkyl sulfide (1.0 mmol) in hexane (5 mL).

-

Carefully add this compound (2.4 mmol, 2.4 equivalents) to the solution at room temperature.

-

Seal the vessel tightly and stir the reaction mixture at 40°C.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a stirred aqueous solution of sodium bisulfite.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Polyfluorination of p-Chlorophenyl Alkyl Sulfides with IF5 [2]

| Entry | Substrate (Alkyl Group) | IF5 (equiv.) | Time (h) | Product | Yield (%) |

| 1 | Ethyl | 2.4 | 24 | p-ClC6H4SCF2CHF2 | 65 |

| 2 | Propyl | 2.4 | 24 | p-ClC6H4SCF2CF2CHF2 | 72 |

| 3 | Butyl | 2.4 | 24 | p-ClC6H4SCF2CF2CF2CHF2 | 45 |

| 4 | Isopropyl | 2.4 | 24 | p-ClC6H4SCF(CF3)CH3 | 45 |

| 5 | Ethyl | 1.2 | 24 | p-ClC6H4SCF2CHF2 | 35 |

| 6 | Ethyl | 3.6 | 24 | p-ClC6H4SCF2CHF2 | 68 |

Ar: p-chlorophenyl. Reactions were carried out in hexane at 40°C. Yields are isolated yields based on the starting sulfide.[2]

The IF5-Pyridine-HF Complex: A Milder Alternative

For reactions requiring higher selectivity and milder conditions, the air- and moisture-stable IF5-pyridine-HF complex is a valuable alternative.[1] This reagent is less reactive than neat IF5 and typically leads to monofluorination of sulfides.[1]

Diagram 1: Reagent Selection Workflow

Caption: Decision workflow for selecting the appropriate fluorinating agent.

Gem-Difluorination of Dithioacetals with IF5-Pyridine-HF

The IF5-pyridine-HF complex is effective for the gem-difluorination of dithioacetals, converting a C-S bond into a C-F bond.[1]

-

To a suspension of IF5-pyridine-HF (2.5 mmol) in dichloromethane (5 mL) in a Teflon PFA vessel, add the dithioacetal (1.0 mmol) at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

After completion, quench the reaction with an aqueous solution of sodium bisulfite and sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Table 2: Gem-Difluorination of Dithioacetals with IF5-Pyridine-HF [1]

| Entry | Substrate | Time (h) | Product | Yield (%) |

| 1 | Ph-CH(SPh)2 | 1 | Ph-CHF2 | 85 |

| 2 | p-NO2C6H4-CH(SPh)2 | 1 | p-NO2C6H4-CHF2 | 92 |

| 3 | Ph-C(SPh)2-CH3 | 3 | Ph-CF2-CH3 | 78 |

Reactions were carried out at room temperature in CH2Cl2.[1]

Telomerization of Tetrafluoroethylene (TFE)

This compound is a key initiator in the telomerization of tetrafluoroethylene to produce fluorotelomers, which are important intermediates for fluoropolymers and surfactants.[3][5] The process involves the reaction of IF5 with iodine to form a telogen, which then reacts with TFE.

Diagram 2: Telomerization Process Workflow

Caption: Simplified workflow for the synthesis of fluorotelomers.

Conclusion

This compound is a versatile and powerful reagent for selective fluorination. Its high reactivity allows for unique transformations such as the polyfluorination of aryl alkyl sulfides. For applications requiring greater control and stability, the IF5-pyridine-HF complex offers a milder alternative for reactions like monofluorination and gem-difluorination. Careful consideration of the substrate and the desired outcome is crucial for selecting the appropriate reagent and reaction conditions. The use of IF5 in telomerization processes further highlights its industrial importance in the production of valuable fluorinated materials. Researchers and professionals in drug development and materials science can leverage the reactivity of IF5 to access novel fluorinated molecules with tailored properties.

References

Applications of Iodine Pentafluoride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine pentafluoride (IF₅) is a highly reactive interhalogen compound that serves as a potent fluorinating and oxidizing agent in organic synthesis.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials, as fluorine substitution can significantly alter the biological activity and physical properties of these compounds.[3] While its high reactivity requires careful handling, the development of more stable and selective reagent systems, such as complexes with pyridine or triethylamine trihydrofluoride, has expanded its utility in modern organic synthesis.[1] This document provides detailed application notes and experimental protocols for key transformations mediated by this compound.

Core Applications and Methodologies

This compound is primarily utilized for three key transformations in organic synthesis:

-

Fluorination of Sulfides: A versatile method for the synthesis of α-fluoro and α,α-difluoro sulfides.

-

Synthesis of Fluorotelomers: An industrial process for the production of perfluoroalkyl iodides, which are precursors to a wide range of fluorinated materials.

-

Conversion of Primary Amines to Nitriles: A direct method to synthesize nitriles from primary amines.

Safety Precautions

This compound is a toxic, corrosive, and moisture-sensitive substance that reacts violently with water.[4] It should only be handled by trained personnel in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[4][5] All glassware and equipment must be thoroughly dried before use. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[4] Spills should be absorbed with an inert material like dry sand and neutralized with caution.[4]

Application 1: Fluorination of Sulfides

The fluorination of sulfides at the α-position is a valuable transformation for the synthesis of fluorinated building blocks. The reactivity of this compound can be modulated by forming complexes with triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF, leading to more selective mono- or difluorination.

General Workflow for Fluorination of Sulfides

Caption: General workflow for the fluorination of sulfides using IF₅ complexes.

Experimental Protocol: Mono- and Difluorination of Ethyl 2-((4-chlorophenyl)thio)propanoate

This protocol describes the selective mono- or difluorination of a sulfide using the IF₅–Et₃N·3HF reagent system.

Materials:

-

Ethyl 2-((4-chlorophenyl)thio)propanoate

-

This compound (IF₅)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure for Preparation of IF₅–Et₃N·3HF Reagent:

Under an inert atmosphere (N₂ or Ar), add a 1 molar amount of Et₃N·3HF to a Teflon™ PFA bottle containing a known amount of this compound at room temperature.[2] The resulting mixture can be handled in air for a short period.[2]

Procedure for Fluorination:

-

To a solution of ethyl 2-((4-chlorophenyl)thio)propanoate (122 mg, 0.5 mmol) in anhydrous CH₂Cl₂ (2 mL), add the IF₅–Et₃N·3HF reagent.

-

For monofluorination: Use 0.6 molar equivalents of the reagent and stir at 40 °C.

-

For difluorination: Use 1.2 molar equivalents of the reagent and stir at 80 °C.[6]

-

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired fluorinated sulfide.

| Product | Reagent Equivalents | Temperature | Yield |

| Monofluorinated Sulfide | 0.6 | 40 °C | Not specified |

| Difluorinated Sulfide | 1.2 | 80 °C | Not specified |

Yields are not explicitly stated in the provided abstracts for this specific substrate but are generally reported to be good.

Reaction Mechanism: Oxidative Fluorination of Sulfides

The fluorination of sulfides with IF₅ is believed to proceed through an oxidative pathway.

Caption: Proposed mechanism for the oxidative fluorination of sulfides by IF₅.

Application 2: Synthesis of Fluorotelomers

The telomerization of tetrafluoroethylene (TFE) is a significant industrial process for producing perfluoroalkyl iodides, which are versatile intermediates for fluorinated surfactants, polymers, and other materials. This compound is used to generate the initial telogen, pentafluoroethyl iodide (C₂F₅I).

General Process for Fluorotelomer Synthesis

Caption: Overall process for the synthesis of fluorotelomer alcohols.

Experimental Protocol: Laboratory-Scale Telomerization of Tetrafluoroethylene

This protocol is adapted from general descriptions of telomerization reactions and may require optimization for specific laboratory setups.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I) (Telogen)

-

Tetrafluoroethylene (TFE) (Taxogen)

-

Metal catalyst (e.g., powdered copper or iron) (optional, for catalyzed reactions)

-

High-pressure reactor

Equipment:

-

High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and gas inlet/outlet

-

Gas handling line for TFE

Procedure:

-

Charge the high-pressure reactor with pentafluoroethyl iodide (telogen). If a catalyst is used, it is added at this stage.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with tetrafluoroethylene (taxogen) to the desired pressure. The molar ratio of telogen to taxogen can be varied, with ratios between 1 and 3 being common.[1]

-

Heat the reactor to the reaction temperature, typically ranging from 60 to 180 °C for catalyzed reactions or higher for thermal telomerization.[3][7]

-

Maintain the reaction under stirring for the desired period. The reaction progress can be monitored by the pressure drop of TFE.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the unreacted TFE.

-

The resulting mixture of perfluoroalkyl iodides can be purified by distillation.

| Telogen/Taxogen Ratio | Temperature | Pressure | Catalyst | Product Distribution |

| 1-3 | 60-180 °C | 0.1-5 MPa | Metal powder (optional) | Mixture of C₂F₅(CF₂CF₂)ₙI |

The product distribution depends on the reaction conditions and the molar ratio of reactants.

Application 3: Conversion of Primary Amines to Nitriles

This compound can be used for the oxidative conversion of primary amines to nitriles. The reaction is believed to proceed through an intermediate that is subsequently hydrolyzed.

General Reaction Scheme

Caption: General scheme for the conversion of primary amines to nitriles using IF₅.

Experimental Protocol: Synthesis of Nitriles from Primary Amines

Materials:

-

Primary amine (R-CH₂-NH₂)

-

This compound (IF₅)

-

Anhydrous, non-protic solvent (e.g., acetonitrile)

-

Pyridine or other non-nucleophilic base

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Dry, round-bottom flask with a magnetic stir bar

-

Septum

-

Inert gas supply

-

Low-temperature cooling bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the primary amine in an anhydrous, non-protic solvent.

-

Add a non-nucleophilic base such as pyridine.

-

Cool the mixture in a low-temperature bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting nitrile by distillation or column chromatography.

Note: This is a hypothetical protocol and must be approached with extreme caution due to the high reactivity of this compound.

Conclusion

This compound is a powerful reagent in organic synthesis, particularly for the introduction of fluorine into organic molecules. While its handling requires stringent safety measures, its utility in the fluorination of sulfides and the industrial synthesis of fluorotelomers is well-established. The development of more stable reagent systems has made its application in a laboratory setting more accessible. Further research into its reactivity, particularly in transformations like the conversion of primary amines to nitriles, may lead to the development of new and valuable synthetic methodologies.

References

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 4. JPH0759525B2 - Synthesis of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Facile oxidation of primary amines to nitriles using an oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

laboratory handling and storage procedures for iodine pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe laboratory handling and storage of iodine pentafluoride (IF5). Due to its highly reactive and corrosive nature, strict adherence to these protocols is essential to ensure personnel safety and prevent damage to equipment and facilities.

Hazard Summary

This compound is a colorless to pale yellow, fuming liquid with a pungent odor. It is a powerful oxidizing and fluorinating agent that reacts violently with water, organic materials, and many metals. Exposure can cause severe burns to the skin and eyes, and inhalation may lead to serious respiratory damage. It is classified as a toxic and corrosive chemical and poses a significant explosion hazard.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | IF₅ | |

| Molecular Weight | 221.90 g/mol | |

| Appearance | Colorless to pale yellow fuming liquid | |

| Melting Point | 9.4 °C | |

| Boiling Point | 100.5 °C | |

| Density | ~3.19 g/cm³ at 20 °C | |

| Vapor Pressure | 24.6 mmHg at 25°C |

Laboratory Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before working with this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield must be worn.

-

Skin Protection: A flame-resistant lab coat, chemical-resistant apron, and long pants are required. Wear impervious gloves (consult manufacturer's data for compatibility) and closed-toe shoes.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. In case of potential overexposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a well-ventilated area, preferably within a fume hood designed for highly reactive chemicals.

-

Emergency Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area. Fire extinguishers rated for chemical fires (e.g., dry chemical, soda ash, or lime) must be available. DO NOT USE WATER on this compound fires.

Experimental Protocol: Transfer of this compound

This protocol outlines the steps for safely transferring this compound from a storage container to a reaction vessel.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Prepare the reaction vessel and any other necessary equipment within the fume hood.

-

Have absorbent materials for spills (e.g., vermiculite, dry sand) readily available.

-

-

Inert Atmosphere:

-

If the reaction is sensitive to air or moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

-

Container Handling:

-

Carefully inspect the this compound container for any signs of damage or leaks.

-

Securely clamp the storage container and the reaction vessel within the fume hood.

-

-

Transfer:

-

Slowly and carefully open the storage container.

-

Use a clean, dry syringe or cannula to transfer the desired amount of this compound to the reaction vessel. Avoid any splashing.

-

Work deliberately to minimize the time the container is open.

-

-

Post-Transfer:

-

Securely close the storage container.

-

Clean any residual this compound from the transfer equipment using an appropriate quenching procedure (consult your institution's safety guidelines).

-

Wipe down the work surface in the fume hood.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (e.g., gloves, absorbent materials) as hazardous waste in accordance with institutional and regulatory guidelines.

-

Storage Procedures

Proper storage of this compound is crucial to prevent accidents and maintain its integrity.

-

Containers: Store in tightly sealed containers made of resistant materials such as stainless steel, nickel, or copper. Avoid glass containers as it attacks glass.

-

Location: Store in a cool, dry, and well-ventilated area. The storage area should be locked and clearly labeled.

-

Incompatible Materials: this compound must be stored separately from the following substances due to violent reactions:

-

Water and moisture

-

Organic compounds

-

Alcohols

-

Strong bases (e.g., potassium hydroxide, sodium hydroxide)

-

Metals such as boron, silicon, red phosphorus, sulfur, arsenic, antimony, bismuth, molybdenum, and tungsten

-

Benzene, dimethyl sulfoxide, and tetrafluoroethylene mixtures

-

Potassium and molten sodium

-

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth. DO NOT USE WATER .

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Ventilate and wash the spill area after the material has been collected.

First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Caption: Workflow for responding to an this compound spill.

Caption: Decision tree for the proper storage of this compound.

Application Notes and Protocols for Fluorination Reactions Using Iodine Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup, protocols, and safety considerations for conducting fluorination reactions using iodine pentafluoride (IF₅). The information is intended for qualified researchers and professionals in organic synthesis and drug development.

Introduction

This compound (IF₅) is a highly reactive and potent fluorinating agent used in the synthesis of fluorinated organic compounds.[1] Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials, as fluorine substitution can significantly alter the biological and chemical properties of a molecule.[2] However, due to its hazardous nature, including high reactivity with water and corrosive properties, stringent safety protocols and specialized experimental setups are imperative.[1]